molecular formula C10H12N2O B105291 (1-ethyl-1H-benzimidazol-2-yl)methanol CAS No. 21269-78-3

(1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B105291
CAS No.: 21269-78-3
M. Wt: 176.21 g/mol
InChI Key: YPMCFIDLEKUBHI-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry and Materials Science

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged structure in the fields of medicinal chemistry and materials science. nih.gov Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, making it a cornerstone in drug discovery. nih.gov

In medicinal chemistry, the benzimidazole nucleus is a key component in a wide array of therapeutic agents. researchgate.net Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, including:

Antimicrobial Properties: Benzimidazole-containing compounds have shown potent activity against a broad spectrum of microbes, including bacteria and fungi. nih.govresearchgate.net

Anthelmintic Activity: Several widely-used anti-parasitic drugs for treating worm infections in both humans and animals are based on the benzimidazole structure. nih.gov

Antiviral Effects: The scaffold is integral to the development of agents that combat various viral infections. nih.govresearchgate.net

Anticancer Activity: Researchers have successfully designed benzimidazole derivatives that exhibit cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Properties: The benzimidazole fragment is a common structural feature in compounds developed for their anti-inflammatory and pain-relieving effects. nih.gov

Other Therapeutic Applications: The versatility of the benzimidazole core has led to its incorporation into drugs for conditions such as ulcers, hypertension, and diabetes. researchgate.netnih.gov

In the realm of materials science, the benzimidazole unit is prized for its excellent thermal stability and electron-transporting capabilities. These properties make benzimidazole derivatives highly valuable as intermediates in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs) and other organic semiconductors. nih.gov

Scope of Academic Inquiry into (1-ethyl-1H-benzimidazol-2-yl)methanol Derivatives

The compound this compound, with a molecular weight of 176.22 g/mol , serves as a key starting material and intermediate in the synthesis of a diverse range of derivatives. cymitquimica.com Academic research has focused on leveraging this molecule to create novel compounds with tailored biological activities.

The synthesis of the parent compound and its analogues, such as (1H-benzimidazol-2-yl)methanol, is often achieved through the condensation reaction of o-phenylenediamine (B120857) with a suitable carboxylic acid, like glycolic acid, following procedures based on the Phillips condensation method. nih.govbanglajol.info Once synthesized, the hydroxyl group of the methanol (B129727) moiety provides a reactive site for further chemical modifications.

Researchers have explored several synthetic pathways to create derivatives, including:

Oxidation: The methanol group can be oxidized to form the corresponding benzimidazole-2-carboxylic acids. nih.gov

Chlorination: Reaction with agents like thionyl chloride converts the hydroxyl group into a chloromethyl group, yielding 2-(chloromethyl)-1H-benzimidazole derivatives. nih.gov

N-Alkylation: The nitrogen atom on the imidazole ring can be further alkylated to produce N-substituted derivatives. nih.gov

These synthetic strategies have led to the creation of libraries of novel benzimidazole derivatives, which have been subjected to extensive biological evaluation. For instance, studies have investigated the antimicrobial potential of derivatives of (1H-benzimidazol-2-yl)methanol, with some compounds showing activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another area of active research involves the synthesis of 1H-benzimidazol-2-yl hydrazones, which have demonstrated promising anthelmintic and antioxidant properties. nih.gov The exploration of these derivatives highlights the significant role of this compound as a versatile building block in the ongoing quest for new therapeutic agents. researchgate.net

Properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMCFIDLEKUBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355407
Record name (1-ethyl-1H-benzimidazol-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21269-78-3
Record name (1-ethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethyl-1H-benzimidazol-2-yl)methanol
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Synthetic Strategies and Methodologies for 1 Ethyl 1h Benzimidazol 2 Yl Methanol and Its Analogs

Established Synthetic Pathways for Benzimidazole-2-yl Methanol (B129727) Scaffolds

The foundational step in the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol involves the creation of the benzimidazole-2-yl methanol core. This is primarily achieved through condensation reactions, a cornerstone of benzimidazole (B57391) synthesis.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acids

A prevalent and high-yielding method for the synthesis of 1H-benzimidazol-2-ylmethanol involves the condensation of o-phenylenediamine (B120857) with glycolic acid. This reaction is typically carried out under reflux conditions in a suitable solvent. The process results in the formation of the desired benzimidazole derivative. Following the condensation, the reaction mixture is generally diluted with water and neutralized to precipitate the crude product, which can then be purified by techniques such as column chromatography.

Another approach involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives. For instance, reacting o-phenylenediamine with L-lactic acid in an aqueous solution of hydrochloric acid produces 2-(1-hydroxyethyl)benzimidazole. The reaction is typically followed by cooling and pH adjustment to induce precipitation of the product. This method is noted for its mild reaction conditions and high, stable yields.

Microwave-assisted synthesis has also been employed to accelerate the condensation of o-phenylenediamines with aldehydes, offering a green and efficient alternative to conventional heating. Acetic acid can be used to promote this condensation, leading to the formation of 2-aryl-1-(arylmethyl)-1H-benzimidazoles.

Derivatization from Precursor Benzimidazole Compounds

An alternative strategy for obtaining the benzimidazole-2-yl methanol scaffold is through the derivatization of pre-existing benzimidazole compounds. A key precursor for this approach is 2-(chloromethyl)-1H-benzimidazole. This compound can be synthesized and subsequently used to introduce the methanol group. For instance, 2-(chloromethyl)-1-ethyl-1H-benzimidazole can be converted to this compound. This method allows for the construction of the desired product by first establishing the N-substituted benzimidazole ring and then modifying the 2-position substituent.

N-Alkylation Approaches for 1-Ethyl Substitution

The introduction of the ethyl group at the N1 position of the benzimidazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions.

Alkylation with Ethyl Halides

A common method for N-alkylation involves the reaction of a 2-substituted benzimidazole with an ethyl halide, such as ethyl chloroacetate. This reaction is often carried out in a solvent like acetone (B3395972) in the presence of a base, for example, sodium bicarbonate, under reflux conditions. This approach has been shown to be efficient with good yields.

Selective N1-Functionalization

Achieving selective N1-functionalization is crucial to avoid the formation of undesired isomers. The choice of reaction conditions, including the base and solvent, can influence the regioselectivity of the alkylation. For instance, the N-alkylation of benzimidazoles can be performed using powdered potassium hydroxide (B78521) in acetone at room temperature with a slight excess of the alkyl halide to favor mono-alkylation.

Targeted Chemical Transformations of the Methanol Moiety

The methanol group at the 2-position of the benzimidazole ring offers a site for further chemical modifications, allowing for the synthesis of a diverse range of analogs.

Key transformations of the methanol moiety include oxidation, esterification, and etherification. For example, the oxidation of aryl(thiazol-2-yl)methanols to their corresponding ketones has been demonstrated using sulfuric acid in a dimethoxyethane-water mixture. This suggests that the methanol group on the benzimidazole ring could potentially be oxidized to an aldehyde or a carboxylic acid under appropriate conditions.

Esterification of the alcohol can be achieved through reactions with carboxylic acids or their derivatives, a process often catalyzed by an acid. This Fischer esterification is a common method for converting alcohols to esters. Furthermore, the hydroxyl group can be converted to an ether. For instance, a chemoselective method for the etherification of benzyl (B1604629) alcohols to their methyl or ethyl ethers has been developed using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) in methanol or ethanol. These transformations highlight the versatility of the methanol group for creating a library of this compound analogs with varied properties.

Oxidation to Carboxylic Acids

The oxidation of the primary alcohol in this compound analogs to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction converts the hydroxymethyl group into a carboxyl group, yielding benzimidazole-2-carboxylic acid derivatives. These derivatives are valuable intermediates in the synthesis of more complex molecules.

One common method for this oxidation involves the use of potassium permanganate (B83412) (KMnO4). The reaction of (1H-benzimidazol-2-yl)methanol derivatives with KMnO4 leads to the formation of the corresponding benzimidazole-2-carboxylic acid derivatives. scholarsresearchlibrary.com This transformation is a powerful tool for introducing a carboxylic acid functionality onto the benzimidazole scaffold.

Another related synthesis of a benzimidazole carboxylic acid involves the hydrolysis of a nitrile precursor. For example, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile can be reacted with sulfuric acid to furnish 4-(1H-benzo[d]imidazol-2-yl)benzoic acid. semanticscholar.org While not a direct oxidation of the methanol, it represents another route to a key carboxylic acid intermediate.

Table 1: Examples of Oxidation Reactions for Benzimidazole Analogs

Starting MaterialOxidizing Agent/ReagentProductReference
(1H-benzimidazol-2-yl)methanol derivativesKMnO4Benzimidazole-2-carboxylic acid derivatives scholarsresearchlibrary.com
4-(1H-benzo[d]imidazol-2-yl)benzonitrileH2SO4 (60%)4-(1H-benzo[d]imidazol-2-yl)benzoic acid semanticscholar.org

Halogenation to Chloromethyl Derivatives

The conversion of the hydroxymethyl group of this compound and its analogs into a chloromethyl group is a crucial step for further functionalization. The resulting 2-(chloromethyl)-1H-benzimidazole derivatives are reactive intermediates that can be used in a variety of nucleophilic substitution reactions to introduce different substituents at the 2-position.

A common reagent used for this halogenation is thionyl chloride (SOCl2). The reaction of (1H-benzimidazol-2-yl)methanol derivatives with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom, yielding the corresponding 2-(chloromethyl)-1H-benzimidazole derivatives. scholarsresearchlibrary.com These chlorinated compounds serve as key building blocks for the synthesis of a wide range of biologically active molecules. nih.govresearchgate.netresearchgate.net For instance, 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid can be synthesized and subsequently converted to its acyl chloride, which is a key intermediate for more complex molecules. google.com

Table 2: Halogenation of (1H-benzimidazol-2-yl)methanol Analogs

Starting MaterialReagentProductReference
(1H-benzimidazol-2-yl)methanol derivativesThionyl Chloride (SOCl2)2-(chloromethyl)-1H-benzimidazole derivatives scholarsresearchlibrary.com
3-amido-4-methylamino benzoic acidChloroacetyl chloride (for cyclization), then Oxalyl chloride2-chloromethyl-1-methyl-1H-benzimidazole-5-formyl chloride google.com

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to develop more environmentally friendly and sustainable methods. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and cleaner reactions. mdpi.comnih.govvnu.edu.vnscispace.comresearchgate.net

The synthesis of 1,2-disubstituted benzimidazoles, which are analogs of this compound, has been efficiently achieved using microwave irradiation. In one method, N-phenyl-o-phenylenediamine and various aldehydes are reacted in the presence of a catalytic amount of Er(OTf)3 under solvent-free conditions. mdpi.comnih.gov This microwave-assisted protocol dramatically reduces reaction times from hours to minutes, with yields often exceeding 90%. mdpi.comnih.gov

Another approach utilizes an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4), as a catalyst under solvent-free microwave conditions for the reaction of 1,2-diaminobenzenes and aldehydes. vnu.edu.vnresearchgate.net This method also provides excellent yields in very short reaction times. vnu.edu.vnresearchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

MethodCatalystConditionsReaction TimeYieldReference
ConventionalEr(OTf)360°C, solvent-free120 min~60% mdpi.comnih.gov
MicrowaveEr(OTf)360°C, solvent-free5-10 min86-99% mdpi.comnih.gov
Microwave[Bmim]BF4120 W, solvent-free5 minup to 93% vnu.edu.vnresearchgate.net

Catalyst-Free or Environmentally Benign Conditions

Developing synthetic methods that avoid the use of catalysts, especially those based on toxic or expensive metals, is a key goal of green chemistry. Several catalyst-free and environmentally benign protocols for the synthesis of benzimidazole derivatives have been reported.

One such method involves the condensation of o-phenylenediamine with various aldehydes in glycerol (B35011) as a recyclable solvent. researchgate.net This catalyst-free approach, when heated, provides excellent yields of benzimidazoles. The use of glycerol, a biodegradable and non-toxic solvent, enhances the green credentials of this synthesis. researchgate.net

Another innovative and environmentally friendly approach is the catalyst-free synthesis of 1,2-disubstituted benzimidazoles in water, using molecular oxygen as the oxidant. researchgate.net This method avoids the need for any metallic or organic catalysts and generates water as the only byproduct, making it a highly sustainable process. Furthermore, a straightforward method for synthesizing the benzimidazole ring system involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate in water, which also proceeds without the need for a transition-metal catalyst. mdpi.com

Table 4: Green Synthesis Protocols for Benzimidazole Analogs

MethodSolventOxidant/BaseKey FeaturesReference
Catalyst-FreeGlycerolNoneRecyclable solvent, catalyst-free researchgate.net
Catalyst-FreeWaterOxygenEnvironmentally benign, water as byproduct researchgate.net
Transition-Metal-FreeWaterK2CO3Intramolecular amination, avoids metal catalysts mdpi.com

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (1-ethyl-1H-benzimidazol-2-yl)methanol would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzo portion of the benzimidazole (B57391) ring would likely appear as a complex multiplet pattern in the range of δ 7.2-7.8 ppm. The methylene (B1212753) protons of the ethyl group (N-CH₂-CH₃) would likely resonate as a quartet, while the methyl protons (-CH₃) would appear as a triplet, a characteristic pattern for an ethyl group. The methylene protons of the methanol (B129727) group (-CH₂OH) would be expected to produce a singlet, and the hydroxyl proton (-OH) would also appear as a singlet, the chemical shift of which would be dependent on solvent and concentration.

For a definitive analysis, a data table detailing chemical shifts (δ in ppm), integration values, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J in Hz) would be required.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the carbon atoms. The carbons of the benzimidazole ring would resonate in the aromatic region (typically δ 110-155 ppm). The methylene and methyl carbons of the ethyl group would appear in the aliphatic region, as would the methylene carbon of the methanol group.

An interactive data table of experimentally determined ¹³C NMR chemical shifts would be essential for a complete structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, DEPT)

Two-dimensional NMR techniques are invaluable for confirming the connectivity of atoms. A Correlation Spectroscopy (COSY) experiment would establish correlations between coupled protons, for instance, confirming the connectivity within the ethyl group and identifying which aromatic protons are adjacent to one another.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the definitive assignment of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of the hydroxyl group, the ethyl group, or cleavage of the imidazole (B134444) ring, leading to characteristic fragment ions. Analysis of these fragments would help to confirm the presence of the various structural motifs within the molecule. A table summarizing the mass-to-charge ratio (m/z) and relative abundance of the major ions would be necessary for a thorough analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Characteristic absorptions for C-H stretching in the aromatic and aliphatic regions would also be present. Additionally, C=N and C=C stretching vibrations from the benzimidazole ring would be observed in the 1450-1650 cm⁻¹ region.

A detailed table of the observed absorption frequencies and their corresponding functional group assignments would be required for a complete analysis.

X-ray Diffraction Analysis for Solid-State Structure Determination

For a complete structural elucidation, a table of crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, would be essential. To date, such data for this compound has not been reported in publicly accessible crystallographic databases.

Crystal Packing and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental data from single-crystal X-ray diffraction studies for this compound has been found. Consequently, a detailed analysis of its crystal packing, including specific intermolecular interactions such as hydrogen bonding and potential C-F…π interactions, cannot be provided at this time.

While crystallographic data for related benzimidazole derivatives exist, extrapolation of these findings would not adhere to the strict focus on this compound. For example, studies on compounds like (1H-Benzimidazol-1-yl)methanol reveal the presence of intermolecular O—H⋯N hydrogen bonds that link molecules into chains. However, the substitution pattern in this compound is different, which would lead to distinct packing arrangements and intermolecular contacts. Without experimental data, a valid and accurate description is not possible.

Interactive Data Table: Intermolecular Interactions A data table cannot be generated due to the absence of published crystallographic data for this specific compound.

Conformational Analysis and Molecular Geometry

Similarly, a precise description of the conformational analysis and molecular geometry of this compound, supported by experimental data, is not possible. An authoritative analysis of its molecular geometry, including specific bond lengths, bond angles, and torsion angles, requires results from crystallographic studies.

Theoretical calculations could provide a predicted geometry, but the requested article format is based on detailed research findings from experimental characterization. The conformation of the molecule, particularly the orientation of the ethyl and methanol substituents relative to the benzimidazole ring system, is determined by the interplay of electronic effects and steric hindrance, which is best confirmed by experimental structural analysis.

Interactive Data Table: Selected Bond Lengths and Angles A data table of specific bond lengths and angles cannot be generated as no experimental crystal structure has been reported in the searched literature.

Biological and Pharmacological Research into 1 Ethyl 1h Benzimidazol 2 Yl Methanol Derivatives

Investigation of Molecular Mechanisms of Action

Understanding the molecular basis of a compound's activity is crucial for its development as a potential therapeutic agent. Research into (1-ethyl-1H-benzimidazol-2-yl)methanol derivatives has uncovered their interactions with various enzymes, receptors, and cellular pathways.

Derivatives of the benzimidazole (B57391) core have demonstrated significant inhibitory activity against several key enzymes implicated in disease.

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. nih.govmdpi.com Various benzimidazole derivatives have been evaluated for this purpose. researchgate.net Studies have shown that certain benzimidazole carbamates can act as potent, pseudoirreversible inhibitors of BChE. nih.gov For instance, some 2-benzoylhydrazine-1-carboxamides, which are structurally related, showed dual inhibition of both enzymes, with IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BChE. mdpi.com These findings highlight the potential of the benzimidazole scaffold in designing cholinesterase inhibitors. mdpi.commdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Benzimidazole-Related Derivatives
Compound ClassTarget EnzymeInhibitory Concentration (IC50)Reference
ZINC390718Acetylcholinesterase (AChE)543.8 µM mdpi.com
ZINC390718Butyrylcholinesterase (BChE)241.1 µM mdpi.com
2-Benzoylhydrazine-1-carboxamidesAcetylcholinesterase (AChE)44-100 µM mdpi.com
2-Benzoylhydrazine-1-carboxamidesButyrylcholinesterase (BChE)Starting from 22 µM mdpi.com

Tubulin Polymerization Inhibition: Microtubules, formed by the polymerization of tubulin, are essential for cell division, making them a key target in cancer therapy. Certain benzimidazole derivatives have been identified as inhibitors of tubulin polymerization. nih.gov For example, 1H-benzimidazol-2-yl hydrazones have been shown to slow down tubulin polymerization, potentially by binding to the colchicine (B1669291) site and preventing the conformational changes necessary for microtubule assembly. nih.gov A novel series of benzimidazole carboxamide derivatives also demonstrated potent cytotoxicity against cancer cell lines, with compound 7n showing tubulin polymerization inhibition with an IC50 value of 5.05 µM. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital targets for anticancer drugs. nih.govnih.gov Benzimidazole derivatives have been investigated as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govresearchgate.net For instance, a benzimidazole-triazole derivative, compound 5a, exhibited strong inhibitory activity against Topo II with an IC50 value of 2.52 µM. nih.gov Other studies have identified benzimidazole-containing hybrids that are active against Topo II, with IC50 values as low as 6.72 µM. nih.gov

Table 2: Topoisomerase and Tubulin Inhibitory Activity of Selected Benzimidazole Derivatives
Compound/Derivative ClassTargetInhibitory Concentration (IC50)Reference
Benzimidazole Carboxamide (7n)Tubulin Polymerization5.05 µM nih.gov
Benzimidazole-Triazole (5a)Topoisomerase II2.52 µM nih.gov
Benzimidazole-Hydrazine Hybrid (13)Topoisomerase II6.72 µM nih.gov
Benzoxazole (B165842) Derivative (1f)Topoisomerase IIα71 µM researchgate.net
Benzoxazole Derivative (1c)Topoisomerase I104 µM researchgate.net

The interaction of small molecules with cellular receptors is a fundamental mechanism of pharmacological action. Research has explored the binding of benzimidazole derivatives to various receptors. A notable area of investigation involves creating hybrid molecules that target multiple receptors or a receptor and an enzyme simultaneously. For example, researchers have successfully designed and synthesized dual-acting ligands that merge a human butyrylcholinesterase (BChE) inhibitor with a cannabinoid receptor 2 (CB2R) agonist within a single benzimidazole carbamate (B1207046) structure. nih.gov This approach aims to combine the symptomatic relief from BChE inhibition with the potential immunomodulatory effects of CB2R activation for neurodegenerative diseases. nih.gov

Beyond direct enzyme or receptor interaction, this compound derivatives can modulate complex cellular pathways, such as those involved in inflammation and immune response. Studies have shown that certain benzimidazole derivatives can protect pancreatic β-cells from apoptosis induced by proinflammatory cytokines. nih.gov Specifically, three hydrazone derivatives of benzimidazole were found to reduce nitrite (B80452) production and increase glucose-stimulated insulin (B600854) secretion in the presence of cytokines, suggesting a protective effect against their harmful actions. nih.gov Another benzimidazole derivative, BMT-1, was found to inhibit the proliferation of T cells, a key component of the immune system. mdpi.com This compound was shown to interfere with H+/K+-ATPases, leading to a more acidic intracellular pH, which in turn arrests the cell cycle and inhibits proliferation. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are essential tools in medicinal chemistry for optimizing lead compounds and designing more potent and selective molecules. biointerfaceresearch.com These analyses establish a relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.comderpharmachemica.comderpharmachemica.com Numerous QSAR studies have been performed on benzimidazole derivatives to identify the molecular properties that most significantly influence their activity against various targets, including viruses and cancer cells. biointerfaceresearch.comnih.govnih.gov

Modifications to both the benzene (B151609) portion of the benzimidazole core and the methanol (B129727) group at the C2 position are crucial for tuning the potency and selectivity of these derivatives.

Benzene Ring Substitutions: The nature and position of substituents on the fused benzene ring can dramatically alter a compound's properties. Studies on diflapolin (B1670557) derivatives containing a benzimidazole subunit showed that an N-butoxycarbonyl substitution on the benzimidazole ring was advantageous for soluble epoxide hydrolase (sEH) activity. nih.gov In other series, the placement of groups like chlorine, ethoxy, or methoxycarbonyl at the 5 and/or 6 positions was explored to enhance antiprotozoal activity. researchgate.net These substitutions can influence the electronic environment of the ring system and provide additional points of interaction with the biological target. who.int

Methanol Group and C2-Position Modifications: The group at the 2-position of the benzimidazole ring is a primary site for chemical modification to generate diverse biological activities. While the parent compound features a methanol group, many potent derivatives replace this with more complex moieties. For instance, attaching hydrazone nih.gov, carboxamide nih.gov, or thiazole (B1198619) nih.gov groups at the C2 position has led to compounds with significant tubulin polymerization and EGFR inhibitory activities, respectively. The transformation of the 2-position substituent is a key strategy; for example, converting a 2-mercapto group to a 2-thiomethyl group is a step in synthesizing N-substituted derivatives with varied functionalities. tsijournals.com These larger, more complex groups can form extensive interactions with target proteins, thereby enhancing biological potency.

In Vitro Biological Evaluation Methodologies

The exploration of the biological potential of this compound and its derivatives relies on a variety of standardized in vitro assays. These methodologies provide crucial preliminary data on the compounds' bioactivity, guiding further research and development. The following sections detail the common assays used to evaluate the antimicrobial, anthelmintic, antioxidant, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties of these benzimidazole compounds.

Assays for Antimicrobial Activity (Antibacterial, Antifungal)

The in vitro antimicrobial potential of this compound derivatives is primarily assessed using two widespread and complementary methods: the agar (B569324) diffusion method and the broth dilution method. These techniques are employed to determine the susceptibility of various pathogenic microorganisms to the synthesized compounds. researchgate.netnih.govijpsjournal.comnih.gov

The agar well diffusion method serves as an initial qualitative screening tool. researchgate.netresearchgate.net In this assay, a standardized inoculum of a specific bacterium or fungus is uniformly spread over the surface of a solid growth medium in a Petri dish. Wells are then created in the agar, and a known concentration of the test compound is introduced into each well. The plates are incubated under conditions suitable for microbial growth. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area around the well known as the zone of inhibition. The diameter of this zone is measured and compared to that of standard antibiotic and antifungal agents to provide a preliminary assessment of potency. nih.govresearchgate.net

For a more quantitative evaluation, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). researchgate.netresearchgate.net This assay involves preparing a series of dilutions of the test compound in a liquid growth medium in a multi-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are observed for turbidity, which indicates microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. researchgate.net This method allows for a direct comparison of the potency of different derivatives.

Commonly used test organisms for antibacterial assays include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netrsc.orgresearchgate.net Antifungal activity is typically evaluated against yeast species like Candida albicans and filamentous fungi such as Aspergillus niger. researchgate.netnih.govresearchgate.net

Table 1: Example of Antimicrobial Activity Data for Benzimidazole Derivatives

Compound DerivativeTest OrganismAssay MethodResult (e.g., MIC in µg/mL)Reference DrugReference Drug Result
Benzimidazole Derivative AS. aureusBroth Microdilution16Ciprofloxacin12.5
Benzimidazole Derivative BE. coliBroth Microdilution32Ciprofloxacin12.5
Benzimidazole Derivative CC. albicansBroth Microdilution8Fluconazole4
Benzimidazole Derivative DA. nigerBroth Microdilution16Fluconazole8

Anthelmintic Activity Assays

In vitro anthelmintic activity of benzimidazole derivatives is commonly evaluated using assays involving adult earthworms, which serve as a suitable model organism due to their anatomical and physiological resemblance to intestinal roundworms. benthamscience.com The most frequently used species is Pheretima posthuma. benthamscience.commdpi.com

The standard assay involves exposing the earthworms to various concentrations of the synthesized compounds, typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline to the desired test concentrations. mdpi.com The worms are placed in Petri dishes containing the test solution. A control group using only the solvent and a standard drug group, often using a known anthelmintic agent like Albendazole (B1665689) or Piperazine citrate, are run in parallel for comparison. benthamscience.comglobalresearchonline.netmdpi.com

The primary endpoints measured are the time to paralysis and the time to death . benthamscience.commdpi.commdpi.com Paralysis is determined by observing the loss of spontaneous movement, even when the worms are gently shaken or stimulated. Death is confirmed when the worms lose all motility and exhibit a faded body color. mdpi.com The time taken for each of these events to occur is recorded for each worm in all concentration groups. A shorter time to paralysis and death indicates higher anthelmintic potency. The results are often presented as the mean time ± standard deviation for a group of worms. benthamscience.com

**Table 2: Example of In Vitro Anthelmintic Activity Data for Benzimidazole Derivatives against *Pheretima posthuma***

CompoundConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)
Derivative X1025.5 ± 1.245.8 ± 2.1
Derivative Y1018.3 ± 0.935.2 ± 1.5
Albendazole (Standard)1015.1 ± 0.530.4 ± 1.0
Control (Saline)---

Antioxidant Activity Assays (e.g., DPPH, ABTS, metal chelating)

The antioxidant capacity of this compound derivatives is assessed through various in vitro assays that measure their ability to neutralize free radicals or chelate pro-oxidant metals. The most common methods are the DPPH and ABTS radical scavenging assays. researchgate.netnih.gov

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used spectrophotometric method. researchgate.netplantarchives.org DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change color from violet to yellow. The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically around 517 nm), is proportional to the scavenging potential of the test compound. nih.govplantarchives.org

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay is another common spectrophotometric method. researchgate.netnih.gov The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This produces a blue-green solution. When an antioxidant is added, it quenches the radical cation, leading to a loss of color. The reduction in absorbance at a specific wavelength (around 734 nm) is measured to determine the antioxidant activity. nih.gov

For both assays, the results are typically expressed as the IC50 value , which represents the concentration of the test compound required to scavenge 50% of the free radicals. researchgate.net A lower IC50 value indicates a higher antioxidant activity. The activity of the derivatives is often compared to that of standard antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). researchgate.net

Table 3: Example of Antioxidant Activity Data for Benzimidazole Derivatives

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Derivative P25.418.9
Derivative Q38.129.5
Ascorbic Acid (Standard)15.210.8

In Vitro Cytotoxicity and Preliminary Safety Screening (e.g., on human cell lines, brine shrimp lethality)

Preliminary assessment of the toxicity of benzimidazole derivatives is crucial. The brine shrimp lethality assay (BSLA) is a simple, rapid, and cost-effective method used for the preliminary screening of cytotoxic activity. researchgate.net This assay utilizes brine shrimp (Artemia salina) nauplii. The larvae are hatched in artificial seawater and then exposed to various concentrations of the test compounds in multi-well plates. After a 24-hour exposure period, the number of surviving nauplii is counted, and the percentage of mortality is calculated. researchgate.net The results are used to determine the LC50 (lethal concentration 50%) value , which is the concentration of the compound that kills 50% of the brine shrimp. A lower LC50 value suggests higher cytotoxicity. researchgate.net

For a more specific evaluation of cytotoxicity against human cells, in vitro assays using various human cancer cell lines are employed. Common cell lines for such studies include those derived from lung cancer (A549), liver cancer (HepG2), and breast cancer (MCF-7). The most prevalent method is the MTT assay , which is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. By treating the cells with different concentrations of the test compounds, a dose-response curve can be generated to calculate the IC50 (inhibitory concentration 50%) value . This value represents the concentration of the compound that causes a 50% reduction in cell viability compared to an untreated control.

Table 4: Example of Cytotoxicity Data for Benzimidazole Derivatives

CompoundAssayTest SystemResult (LC50/IC50 in µM)
Derivative SBrine Shrimp LethalityArtemia salina15.8
Derivative TMTT AssayHepG2 (Liver Cancer Cells)12.5
Derivative UMTT AssayMCF-7 (Breast Cancer Cells)21.3
Cisplatin (Standard)MTT AssayHepG2 (Liver Cancer Cells)8.9

Anti-inflammatory Assays

The in vitro anti-inflammatory potential of benzimidazole derivatives is evaluated using assays that target key events in the inflammatory cascade, such as protein denaturation and the activity of pro-inflammatory enzymes.

A widely used method is the inhibition of protein denaturation assay . researchgate.netnih.gov Inflammation is often associated with the denaturation of proteins. This assay uses a protein like bovine serum albumin (BSA) or egg albumin, which denatures when heated, leading to an increase in turbidity that can be measured spectrophotometrically. nih.gov Anti-inflammatory compounds can prevent this heat-induced denaturation. The test compounds are incubated with the protein solution before heating. The percentage of inhibition of denaturation is calculated by comparing the turbidity of the test samples with that of a control. Diclofenac sodium is often used as a standard reference drug in this assay.

Another key approach involves measuring the inhibition of enzymes central to the inflammatory pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX) . researchgate.net COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes. researchgate.net Commercially available screening kits are often used to assess the inhibitory activity of compounds against these enzymes. researchgate.net These assays are typically fluorometric or colorimetric and measure the enzymatic conversion of a substrate (like arachidonic acid) into its product. The reduction in product formation in the presence of the test compound is used to calculate the percentage of inhibition and subsequently the IC50 value. Identifying compounds that selectively inhibit COX-2 over COX-1 is a significant goal in developing safer anti-inflammatory agents.

Table 5: Example of In Vitro Anti-inflammatory Activity Data for Benzimidazole Derivatives

CompoundAssayResult (IC50 in µM)Reference DrugReference Drug Result
Derivative MInhibition of Albumin Denaturation85.2Diclofenac Sodium55.7
Derivative NCOX-1 Inhibition15.3Ibuprofen10.1
Derivative NCOX-2 Inhibition5.8Celecoxib4.5
Derivative O5-LOX Inhibition21.6Zileuton12.4

Enzyme Inhibition Assays

Beyond anti-inflammatory targets, derivatives of this compound are investigated for their ability to inhibit other enzymes relevant to various disease states. The specific assay methodology depends entirely on the target enzyme. These assays are crucial for elucidating the mechanism of action and identifying potential therapeutic applications.

For instance, benzimidazole derivatives have been evaluated as urease inhibitors . mdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The assay typically measures the amount of ammonia (B1221849) produced from urea, often using a colorimetric method. The inhibitory activity is determined by the reduction in ammonia production in the presence of the test compound, and the results are expressed as IC50 values. mdpi.com

Another area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are important targets in the management of Alzheimer's disease. The most common method for measuring cholinesterase activity is Ellman's method, a spectrophotometric assay that uses acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) as a substrate. The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to generate a yellow-colored product. The rate of color formation is proportional to enzyme activity. The IC50 value is determined by measuring the reduction in this rate at various concentrations of the inhibitor. researchgate.net

These are just examples, and derivatives can be tested against a wide array of other enzymes, such as α-glucosidase and α-amylase for antidiabetic potential, using specific substrate-based colorimetric or fluorometric assays. rsc.org

Table 6: Example of Enzyme Inhibition Data for Benzimidazole Derivatives

CompoundTarget EnzymeInhibition (IC50 in µM)Reference InhibitorReference Inhibitor IC50
Derivative VUrease5.85Thiourea22.0
Derivative WAcetylcholinesterase (AChE)19.44Galantamine19.34
Derivative WButyrylcholinesterase (BChE)21.57Galantamine21.45
Derivative Zα-Glucosidase0.62Acarbose0.64

Therapeutic Potential and Drug Discovery Research

The benzimidazole scaffold, a fusion of benzene and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. This is due to its structural similarity to naturally occurring nucleotides, allowing it to interact with various biopolymers. Derivatives of benzimidazole, including those related to this compound, have been the subject of extensive research, revealing a wide spectrum of pharmacological activities and significant therapeutic potential across numerous disease areas. nih.govfrontiersin.orgnih.gov The versatility of the benzimidazole core allows for chemical modifications at several positions, which can modulate the compound's biological activity, making it a focal point in the design and discovery of new therapeutic agents. rroij.comnih.gov

Antimicrobial and Antifungal Activity

Benzimidazole derivatives have been extensively investigated for their efficacy against a wide range of microbial and fungal pathogens. rjptonline.org The mechanism of their antifungal action often involves the inhibition of microtubule polymerization, which disrupts essential cellular processes. researchgate.net

Research has shown that the substitution pattern on the benzimidazole ring system is crucial for antimicrobial activity. For instance, studies on structure-activity relationships (SAR) have revealed that derivatives bearing electron-withdrawing groups often exhibit enhanced antibacterial and antifungal properties. rjptonline.org

Several novel series of benzimidazole derivatives have demonstrated significant antimicrobial potential. N-alkylated benzimidazole derivatives have shown excellent activity against various fungal strains. tandfonline.com Hybrids of benzimidazole with other heterocyclic systems like triazoles have also been developed, with some compounds showing pronounced antibacterial activity against Staphylococcus aureus and E. coli. nih.gov For example, a benzimidazole-triazole hybrid, compound 2d , was identified as a highly active agent against E. Coli, with a Minimum Inhibitory Concentration (MIC) of 3.125 μmol/mL. nih.gov Another derivative, 2k , showed notable activity against S. aureus with a MIC of 12.5 μmol/mL. nih.gov

Furthermore, some derivatives have shown activity comparable or superior to existing drugs. For instance, certain benzoxazole derivatives, which are structurally related to benzimidazoles, were found to be active against both standard and clinical isolates of bacteria and fungi, with MICs for 90% inhibition of S. aureus as low as 25 µg/mL. asm.orgnih.gov

Derivative ClassMicroorganismActivity (MIC)Reference
Benzimidazole-Triazole Hybrid (2d )E. Coli3.125 µmol/mL nih.gov
Benzimidazole-Triazole Hybrid (2k )S. aureus12.5 µmol/mL nih.gov
Benzoxazole Derivative (Compound III)S. aureus25 µg/mL asm.orgnih.gov
Benzoxazole Derivative (Compound II)S. aureus50 µg/mL asm.orgnih.gov

Antiviral Activity

The structural versatility of the benzimidazole scaffold has made it a prime candidate for the development of antiviral agents. rroij.com Derivatives have shown efficacy against a variety of RNA and DNA viruses by targeting critical steps in the viral replication cycle. rroij.comjournal-vniispk.ru

A study of eighty-six assorted benzimidazole derivatives revealed significant activity against several viruses, particularly Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov Several compounds derived from 2-benzylbenzimidazole exhibited potent inhibition of these viruses. nih.gov For instance, fourteen compounds showed an EC₅₀ in the range of 9-17 μM against CVB-5, while seven compounds had an EC₅₀ between 5-15 μM against RSV, demonstrating potency comparable to or greater than reference drugs like NM108 and ribavirin. nih.gov

The strategic modification of the benzimidazole structure is key to its antiviral efficacy. rroij.com Substitutions at various positions on the ring system can enhance the compound's ability to interact with viral targets such as polymerases or proteases. rroij.com Benzimidazole-triazole hybrids have also been noted for their antiviral properties, with research stimulated by the emergence of infections like SARS-CoV-2. nih.gov

VirusDerivative ClassActivity (EC₅₀)Reference
Coxsackievirus B5 (CVB-5)2-Benzylbenzimidazole derivatives9-17 µM nih.gov
Respiratory Syncytial Virus (RSV)2-Benzylbenzimidazole derivatives5-15 µM nih.gov

Antiparasitic Activity

Benzimidazole derivatives are a cornerstone in the treatment of parasitic infections, with some compounds being effective against a wide array of protozoan diseases, including malaria, leishmaniasis, and trypanosomiasis. researchgate.netnih.govrjraap.com The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization, which is vital for the parasite's cellular structure and function. researchgate.net

Research into novel benzimidazole-based derivatives continues to yield promising candidates. For example, in-silico screening followed by in-vitro testing identified a benzimidazole derivative, Compound C1 , with a high binding affinity for the Leishmania Trypanothione Reductase (TryR) protein. researchgate.net Treatment with this compound induced significant morphological changes and apoptosis-like cell death in Leishmania major promastigotes. researchgate.net

Other studies have focused on creating hybrids to enhance efficacy. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated potent activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC₅₀ values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. researchgate.net Similarly, certain 2-methoxycarbonylamino derivatives have shown better antiprotozoal activity against Giardia lamblia and Entamoeba histolytica than albendazole and metronidazole. researchgate.net

ParasiteDerivative ClassActivity (IC₅₀)Reference
Trichomonas vaginalis2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles0.0698–0.1780 µM researchgate.net
Plasmodium falciparum (Cam3.IIrev)Benzimidazole derivative 3a 20 nM nih.gov
Plasmodium falciparum (Cam3.IIC580Y)Benzimidazole derivative 3a 24 nM nih.gov

Anticancer Activity

The benzimidazole pharmacophore is a key scaffold in the development of anticancer therapeutics due to its resemblance to natural purine (B94841) nucleotides and its ability to interact with various biological targets. nih.gov Derivatives have been shown to exert anticancer effects through multiple mechanisms, including inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways. nih.govbiotech-asia.org

Targeted therapy is a cornerstone of modern oncology, and several benzimidazole derivatives have been developed as inhibitors of specific molecular targets. nih.gov For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600E-mutated BRAF (V600EBRAF) inhibitors. nih.gov Among these, compound 12l showed the most potent activity with an IC₅₀ value of 0.49 µM against V600EBRAF. nih.gov

Other derivatives function as microtubule inhibitors, inducing cell cycle arrest and apoptosis. nih.gov Nocodazole is a well-known experimental benzimidazole derivative that disrupts microtubules. biotech-asia.org Following this line of research, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, named RDS 60 , was shown to block the cell cycle in the G2/M phase and induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. semanticscholar.org Furthermore, research on derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has led to the synthesis of compounds with high potency against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. researchgate.net

Target/Cancer Cell LineDerivativeActivity (IC₅₀)Reference
V600EBRAFCompound 12l 0.49 µM nih.gov
V600EBRAFCompound 12i 0.53 µM nih.gov
V600EBRAFCompound 12e 0.62 µM nih.gov
Non-small cell lung cancer (NCI-H460)Coumarin derivative 38 0.01 µM semanticscholar.org
Breast adenocarcinoma (MCF-7)Pyrazole derivative 9b 0.02 µM semanticscholar.org

Anti-inflammatory Activity

Benzimidazole derivatives have emerged as promising anti-inflammatory agents, acting through various mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and inflammatory cytokines like TNF-α and IL-6. frontiersin.orgnih.govnih.gov The structure-activity relationship (SAR) is critical, with substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influencing the anti-inflammatory effect. nih.govnih.gov

In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, newly synthesized benzimidazole derivatives MBNHYD and MBPHYD demonstrated significant anti-inflammatory properties. researchgate.net The effect of MBNHYD was found to be comparable to that of the standard drug ibuprofen. researchgate.net Another study investigated a specific derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone (B97240) (BZ) , in models of both acute and chronic inflammation. atjls.com This compound significantly reduced paw edema and arthritic progression, along with decreasing levels of inflammatory markers TNF-α, IL-6, and PGE2. atjls.com

Furthermore, a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were evaluated for their inhibitory activity on nitric oxide and TNF-α production. frontiersin.org Compound 129 from this series was the most potent, with IC₅₀ values of 0.86 µM for nitric oxide inhibition and 1.87 µM for TNF-α inhibition. frontiersin.org

DerivativeTarget/ModelActivityReference
MBNHYD Carrageenan-induced paw edemaComparable to ibuprofen researchgate.net
BZ Freund's Adjuvant-induced arthritisReduction of TNF-α, IL-6, PGE2 atjls.com
Compound 129 Nitric Oxide ProductionIC₅₀ = 0.86 µM frontiersin.org
Compound 129 TNF-α ProductionIC₅₀ = 1.87 µM frontiersin.org

Antihypertensive Activity

Derivatives of benzimidazole are a well-established class of antihypertensive agents, primarily functioning as Angiotensin II Type 1 (AT₁) receptor antagonists. benthamdirect.comntnu.noingentaconnect.com The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and blocking the AT₁ receptor prevents the vasoconstrictive effects of angiotensin II. benthamdirect.comntnu.no Marketed drugs like candesartan (B1668252) and telmisartan (B1682998) feature the benzimidazole core. benthamdirect.comingentaconnect.com

The antihypertensive efficacy of these derivatives is highly dependent on their molecular structure and how well their functional groups fit into the binding pockets of the AT₁ receptor. ntnu.no Research has shown that a small lipophilic group, such as an ethyl group, at the N-1 position of the benzimidazole ring can be favorable for optimal activity. ntnu.no

A study on 2-arylbenzimidazole derivatives identified fluorophenyl benzimidazole (FPD) as a potent vasorelaxant. nih.gov In spontaneously hypertensive rats (SHRs), oral administration of FPD at 50 and 100 mg/kg for 14 days significantly decreased systolic, diastolic, and mean arterial blood pressure. nih.gov The mechanism of action was confirmed to involve the blockade of the AT₁ receptor, along with contributions from cGMP buildup and modulation of calcium channels. nih.gov Another study synthesized a series of 5-(alkyl and aryl)carboxamido benzimidazole derivatives and found that compounds with smaller alkyl groups at the 5-position demonstrated more potent antihypertensive activity. nih.gov

DerivativeModelEffectReference
Fluorophenyl benzimidazole (FPD)Spontaneously Hypertensive RatsSignificant decrease in blood pressure nih.gov
5-(alkyl)carboxamido benzimidazolesIn vivo antihypertensive modelsPotent activity with lower alkyl groups nih.gov

Coordination Chemistry of 1 Ethyl 1h Benzimidazol 2 Yl Methanol As a Ligand

Design and Synthesis of Metal Complexes with Benzimidazole (B57391) Methanol (B129727) Ligands

The design of metal complexes using benzimidazole methanol ligands is driven by the versatile coordination capabilities of the benzimidazole nucleus and the attached functional groups. The nitrogen atom of the imine group (-C=N-) in the imidazole (B134444) ring is a primary site for metal coordination. Furthermore, the hydroxyl group of the methanol substituent at the C2 position can participate in coordination, allowing the ligand to act as a bidentate chelating agent. The N-ethyl substituent influences the steric and electronic properties of the ligand, which can be fine-tuned to achieve desired complex geometries and stabilities.

The synthesis of these coordination compounds typically involves the reaction of the (1-ethyl-1H-benzimidazol-2-yl)methanol ligand with a corresponding metal salt in a suitable solvent. Common methods involve stirring a methanolic or ethanolic solution of the ligand with a metal salt, such as a chloride, acetate, or sulfate (B86663) of transition metals like copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov The reaction often proceeds at room temperature or with gentle heating to facilitate the formation of the complex, which may precipitate from the solution upon formation or after concentration of the solvent. iosrjournals.org

For example, the general procedure for synthesizing a metal complex might involve:

Dissolving the this compound ligand in a hot alcoholic solvent.

Adding a solution of the metal salt (e.g., Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·4H₂O, Zn(CH₃COO)₂·4H₂O) to the ligand solution, typically in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govnih.gov

Stirring the resulting mixture for a period of time, which can range from a few minutes to several hours. iosrjournals.org

The solid complex is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. iosrjournals.org

The choice of metal salt, solvent, and reaction conditions can influence the stoichiometry and structure of the final product. In some cases, co-ligands like 2,2′-bipyridine or 1,10-phenanthroline (B135089) can be introduced to synthesize heteroleptic complexes with potentially different coordination geometries and properties. rsc.org

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of newly synthesized metal complexes is crucial to confirm their formation and elucidate their structures. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed.

Technique Purpose Typical Observations for Benzimidazole-Methanol Complexes
FT-IR Spectroscopy To identify functional groups and confirm coordination.Shift in the ν(C=N) stretching frequency of the imidazole ring upon coordination to the metal ion. mdpi.com Changes in the ν(O-H) band of the methanol group, indicating its involvement in coordination. Appearance of new low-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. nih.gov
UV-Visible Spectroscopy To study electronic transitions and provide information about the coordination environment of the metal ion.Ligand-centered π→π* and n→π* transitions are observed. The coordination to a metal ion can cause shifts in these bands. For transition metal complexes, d-d electronic transitions can be observed in the visible region, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral). nih.gov
¹H-NMR Spectroscopy To determine the structure of diamagnetic complexes in solution.Shifts in the chemical shifts of the protons on the benzimidazole ring and the methylene (B1212753) and methyl protons of the ethyl group upon complexation. The proton of the hydroxyl group may show a significant shift or broadening if it is involved in coordination. nih.gov
Mass Spectrometry (ESI-MS) To determine the molecular weight of the complex and confirm its stoichiometry.The molecular ion peak corresponding to the formula of the synthesized complex can be identified. nih.gov
X-ray Crystallography To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry.Provides definitive evidence of the coordination mode of the ligand and the geometry around the metal center. tandfonline.com

For instance, in cobalt(II) complexes with the analogous ligand (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, X-ray crystallography has confirmed an octahedral geometry around the Co(II) ion, with the ligand coordinating through the imidazole nitrogen and the hydroxyl oxygen. tandfonline.com

Determination of Coordination Geometry and Bonding Modes

The this compound ligand can exhibit different bonding modes depending on the metal ion, the reaction conditions, and the presence of other ligands. It primarily acts as a neutral or anionic bidentate ligand, coordinating through the imine nitrogen (N3) of the benzimidazole ring and the oxygen atom of the deprotonated hydroxyl group.

Common coordination geometries observed for metal complexes with similar benzimidazole-derived ligands include:

Octahedral: This is a common geometry for many transition metal ions, such as Co(II) and Ni(II), where the metal center is coordinated to six donor atoms. rsc.orgtandfonline.com This can be achieved with two or three bidentate benzimidazole methanol ligands or a combination of the ligand and other co-ligands or solvent molecules.

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cd(II), where the metal is coordinated to four donor atoms.

Square Planar: This geometry is characteristic of Ni(II) (in certain ligand fields) and Pd(II) complexes.

Penta-coordinated: Geometries like square pyramidal or trigonal bipyramidal can also occur. rsc.org

X-ray diffraction studies on related complexes have shown that benzimidazole ligands can also form dimeric or polymeric structures. For example, some cobalt(II) and nickel(II) complexes exist as dimeric species where two metal centers are bridged by phenolate (B1203915) oxygen atoms from the ligand. rsc.org Spectroscopic data, particularly UV-Vis and IR, provide strong indications of the coordination mode. A shift in the C=N stretching vibration in the IR spectrum is a clear indicator of coordination through the imidazole nitrogen. mdpi.com The disappearance or significant shift of the O-H band suggests the deprotonation and coordination of the hydroxyl group.

Influence of Ligand Structure on Complex Formation

The structure of the this compound ligand plays a critical role in the formation and properties of its metal complexes.

N-Ethyl Substituent: The ethyl group at the N1 position has both electronic and steric effects. Electronically, it is an electron-donating group, which increases the electron density on the benzimidazole ring and can enhance the donor ability of the coordinating N3 nitrogen atom. Sterically, the ethyl group can influence the arrangement of ligands around the metal center, potentially favoring certain geometries over others to minimize steric hindrance. mdpi.com

Methanol Group: The presence of the CH₂OH group at the 2-position is crucial as it provides a second coordination site (the hydroxyl oxygen). This allows for the formation of a stable five-membered chelate ring with the metal ion (M-N-C-C-O). Chelation significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands (the chelate effect).

Benzimidazole Ring: The rigid, planar benzimidazole ring system provides a robust framework for the ligand. Its aromatic π-system can participate in π-π stacking interactions in the solid state, influencing the crystal packing of the complexes. rsc.org

By modifying the substituents on the benzimidazole ring, it is possible to systematically alter the properties of the resulting metal complexes, including their stability, solubility, and reactivity.

Catalytic Applications of Metal-Benzimidazole Complexes

Metal complexes containing benzimidazole ligands have emerged as effective catalysts in a range of organic transformations. The metal center acts as the active site, while the benzimidazole ligand modulates its catalytic activity by influencing its electronic properties and steric environment.

While specific catalytic studies on complexes of this compound are not extensively reported, related metal-benzimidazole systems have shown significant promise in:

Hydrogenation Reactions: Ruthenium complexes with N-alkylated benzimidazole ligands have been found to be active catalysts for the transfer hydrogenation of ketones, an important reaction in organic synthesis. The electronic properties of the benzimidazole ligand, influenced by substituents, can affect the catalytic activity.

Cross-Coupling Reactions: Benzimidazolium salts, which are precursors to N-heterocyclic carbene (NHC) ligands, form highly effective catalysts with metals like palladium and iron for C-C coupling reactions such as the Heck reaction.

Redox Reactions: Benzimidazole-based organohydrides are utilized as versatile donors of hydrides, electrons, and protons in systems designed for artificial photosynthesis and the reduction of CO₂. acs.orgacs.org Ruthenium catalysts have been shown to efficiently mediate the electrochemical regeneration of these benzimidazole-based organohydrides, which is crucial for developing sustainable catalytic cycles. acs.orgacs.org

The catalytic performance of these complexes is often dependent on the nature of the metal ion, the specific substituents on the benzimidazole ligand, and the reaction conditions.

Bioinorganic Chemistry Aspects

The intersection of coordination chemistry and biology has highlighted the potential of metal complexes as therapeutic agents. Benzimidazole derivatives themselves exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The coordination of these ligands to metal ions can significantly enhance their biological efficacy. nih.govnih.gov This enhancement is often attributed to factors like increased lipophilicity, which facilitates transport across cell membranes, and the ability of the metal complex to interact with biological targets like DNA or enzymes.

Metal complexes of benzimidazole derivatives have been investigated for various bioinorganic applications:

Anticancer Activity: A variety of metal complexes with benzimidazole-derived ligands have demonstrated potent cytotoxic activity against human cancer cell lines. nih.gov For example, Cu(II), Zn(II), Ni(II), and Ag(I) complexes have shown better anti-proliferative effects than the free ligands. nih.gov The mechanism of action can involve the induction of apoptosis or cell cycle arrest. nih.gov The coordination of copper to benzimidazole hydrazone ligands, for instance, led to a significant increase in antileukemic activity. nih.gov

Antimicrobial Activity: The formation of metal complexes can improve the antimicrobial properties of benzimidazole ligands. nih.gov Complexes of Co(II), Ni(II), Cu(II), and Zn(II) have shown activity against various bacterial and fungal strains. nih.gov

DNA Binding: Many metal-benzimidazole complexes can interact with DNA, which is often a key step in their anticancer mechanism. rsc.org They can bind to DNA through intercalation, where the planar benzimidazole ligand inserts between the DNA base pairs, or through groove binding. These interactions can disrupt DNA replication and lead to cell death. rsc.org

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ukm.my This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For benzimidazole (B57391) derivatives, docking has been used to investigate their potential as inhibitors for various protein targets, including those involved in cancer and neurodegenerative diseases. ukm.mynih.govnih.gov

Elucidation of Binding Poses and Affinity

Docking algorithms sample a wide range of possible conformations of the ligand within the active site of a protein and score them based on how well they fit. This process elucidates the most likely binding pose of the ligand. The scoring function provides an estimate of the binding affinity, often expressed in kcal/mol, where a more negative value indicates a stronger and more spontaneous interaction. ukm.my

For (1-ethyl-1H-benzimidazol-2-yl)methanol, a docking study would involve preparing its 3D structure and docking it into the active site of a selected protein target. The results would predict its binding energy and optimal orientation. Studies on similar benzimidazole compounds against targets like the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -7.8 to -8.4 kcal/mol. ukm.my

Table 1: Illustrative Molecular Docking Results for a Benzimidazole Compound This table is a template representing typical data obtained from a molecular docking simulation. The values are hypothetical and based on findings for related compounds.

Target Protein Ligand Binding Affinity (kcal/mol) Predicted Interactions
EGFR (Wild-Type) This compound -8.2 (Example) Hydrogen Bond, Hydrophobic
AChE This compound -7.9 (Example) π-π Stacking, Hydrogen Bond
SARS-CoV-2 Mpro This compound -7.5 (Example) Hydrogen Bond, van der Waals

Identification of Key Interacting Residues

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. ukm.my Identifying the key amino acid residues in the protein's active site that interact with the ligand is fundamental for understanding its biological activity and for guiding further structural modifications to improve potency. For example, docking studies of other benzimidazoles have shown that the nitrogen atoms in the benzimidazole ring often act as hydrogen bond acceptors, interacting with residues such as Met793 in the EGFR active site. ukm.my

Table 2: Predicted Intermolecular Interactions for a Ligand This table illustrates the type of interaction data generated from docking analysis. The residues listed are hypothetical examples.

Ligand Target Protein Interacting Residue Interaction Type Distance (Å)
This compound EGFR Met793 Hydrogen Bond 2.1
This compound EGFR Leu718 Hydrophobic (Alkyl) 3.8
This compound EGFR Val726 Hydrophobic (Alkyl) 4.1
This compound AChE Trp84 π-π Stacking 3.5

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. mdpi.com These methods provide detailed information about molecular structure, reactivity, and spectroscopic properties. DFT studies on benzimidazole derivatives have been used to analyze their electronic structure, stability, and vibrational features. researchgate.netresearchgate.net

Electronic Structure Analysis

DFT calculations can determine the optimized geometry of this compound and analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov Analysis of the molecular electrostatic potential (MEP) map can also identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 3: Representative Electronic Properties from DFT Calculations This table shows typical parameters calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level). The values are illustrative for a benzimidazole-type molecule.

Parameter Calculated Value (Illustrative) Unit Description
EHOMO -6.5 eV Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 5.3 eV Energy difference, indicating chemical reactivity
Dipole Moment 3.1 Debye Measure of the molecule's overall polarity

Prediction of Reactivity and Spectroscopic Parameters

DFT calculations are highly effective at predicting various chemical reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. nih.gov Furthermore, these methods can accurately simulate spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. mdpi.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation and comparison with experimental spectra. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biomolecular complexes over time. nih.gov An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, offering insights into conformational changes, flexibility, and the stability of ligand-protein interactions that are not available from static docking studies. nih.gov

If a promising binding pose of this compound with a target protein were identified through molecular docking, an MD simulation would be the next step. The simulation would place the docked complex in a simulated physiological environment (typically a box of water molecules and ions) and track its movements over nanoseconds or microseconds.

The analysis of the MD trajectory would reveal:

Stability of the Binding Pose : Whether the ligand remains stably bound in the active site or if it dissociates.

Flexibility of the Complex : Root Mean Square Deviation (RMSD) plots can show how the protein and ligand structures change over time.

Key Interaction Stability : The simulation can confirm if the key interactions predicted by docking, such as specific hydrogen bonds, are maintained throughout the simulation.

Binding Free Energy : More rigorous calculations, such as MM/PBSA or MM/GBSA, can be performed on the MD trajectory to obtain a more accurate estimate of the binding free energy.

While specific MD simulation data for this compound is not available, this technique remains a critical tool for validating docking results and understanding the dynamic nature of molecular recognition for this class of compounds. nih.gov

Assessment of Conformational Stability and Flexibility

The conformational landscape of a molecule is crucial for its biological activity, as it dictates how the molecule can adapt to the binding site of a biological target. For this compound, the key flexible bonds are the C-C bond between the benzimidazole ring and the methanol (B129727) group, and the C-N and C-C bonds of the ethyl group.

Computational techniques such as density functional theory (DFT) and molecular mechanics are often used to explore the conformational space of small molecules. semanticscholar.orgmdpi.com A potential energy surface scan, varying the dihedral angles of the rotatable bonds, would reveal the low-energy conformers. For the related compound, (1H-Benzimidazol-1-yl)methanol, crystallographic data shows a nearly planar benzimidazole ring. researchgate.net It is expected that this compound would also possess a largely planar benzimidazole core. The orientation of the ethyl and methanol substituents relative to this core would define the conformational minima.

The stability of different conformers is determined by a balance of steric and electronic effects. The ethyl group at the N1 position and the methanol group at the C2 position can influence each other's preferred orientation. It is plausible that intramolecular hydrogen bonding between the hydroxyl group of the methanol moiety and the N3 atom of the imidazole (B134444) ring could stabilize certain conformations, although this would depend on the rotational barrier around the C2-C(methanol) bond.

Table 1: Representative Torsional Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Low-Energy Orientations
N1-C(ethyl)-C(methyl)-HRotation of the ethyl groupStaggered conformations are generally favored.
C8-N1-C(ethyl)-C(methyl)Orientation of the ethyl group relative to the benzimidazole ringLikely to adopt a conformation that minimizes steric clash with the per-hydrogen on the benzene (B151609) ring.
N1-C2-C(methanol)-ORotation of the methanol groupOrientations that allow for potential intramolecular hydrogen bonding or minimize steric hindrance would be preferred.

Note: The data in this table is hypothetical and based on general principles of conformational analysis, as specific studies on this compound are not available.

Dynamics of Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a ligand when bound to a protein. researchgate.net These simulations can reveal the stability of the binding pose, the key protein-ligand interactions, and the role of solvent molecules. For benzimidazole derivatives, MD simulations have been used to assess the stability of their complexes with various protein targets. researchgate.net

In a hypothetical scenario where this compound is docked into a protein's active site, an MD simulation would typically be run for tens to hundreds of nanoseconds. The analysis of the simulation trajectory would provide insights into:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms would be monitored to assess the stability of the complex. A stable RMSD profile for the ligand would suggest a stable binding mode.

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation would be analyzed. The hydroxyl group and the nitrogen atoms of the benzimidazole ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzimidazole ring and the ethyl group can participate in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket. researchgate.net

Water Dynamics: The simulation would also show the role of water molecules in mediating ligand-protein interactions.

While no specific MD studies for this compound are published, the general principles of benzimidazole-protein interactions suggest that a combination of hydrogen bonding and hydrophobic interactions would be crucial for its binding affinity and specificity. researchgate.net

Computer-Aided Drug Design (CADD) and Virtual Screening

Computer-aided drug design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. ijpsjournal.com Benzimidazole is a well-known "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov This makes benzimidazole derivatives attractive candidates for CADD and virtual screening campaigns. benthamdirect.com

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific drug target. benthamdirect.comijpsjournal.com If this compound were part of a virtual screening library, it would be docked against the 3D structure of a target protein. The docking algorithm would predict the binding pose and estimate the binding affinity (docking score).

Table 2: Illustrative Docking Scores of Benzimidazole Derivatives Against Various Targets (from literature)

Benzimidazole Derivative ClassProtein TargetRange of Reported Docking Scores (kcal/mol)Reference
N-mannich bases of benzimidazoleNMDA receptorsNot specified, but identified as potential targets ijpsr.com
Substituted benzimidazolesCyclooxygenases (COX-1 and COX-2)-9.122 to -9.572 plantarchives.org
Benzimidazole-tethered pyrazolesB-cell lymphoma (BCL-2)-8.65 monash.edu
Benzimidazo-1,2,3-triazole derivativesDNA gyrase B-6.4 to -9.8 nih.gov

Note: This table presents examples of docking scores for various benzimidazole derivatives from the literature to illustrate the application of CADD. These are not the docking scores for this compound.

The predicted binding mode from docking studies can guide the optimization of the lead compound. For this compound, medicinal chemists could use this information to propose modifications to the ethyl or methanol groups to enhance binding affinity or improve pharmacokinetic properties. For instance, if the docking pose suggests a nearby hydrophobic pocket, the ethyl group could be extended or replaced with a more lipophilic substituent. If an additional hydrogen bond is possible, a functional group could be added to the benzimidazole core.

Applications in Advanced Materials Science

Design of Functional Materials Incorporating Benzimidazole (B57391) Methanol (B129727) Moieties

The design of advanced functional materials hinges on the ability to tailor molecular structures to achieve desired macroscopic properties. Benzimidazole methanol moieties, such as (1-ethyl-1H-benzimidazol-2-yl)methanol, serve as highly adaptable synthons for this purpose. The hydroxyl group is a particularly useful functional handle, allowing the molecule to be incorporated into larger systems through esterification, etherification, or condensation reactions.

This versatility enables the integration of the benzimidazole core into a variety of material classes:

Polymers for Optoelectronics: The benzimidazole unit can be polymerized or grafted onto polymer backbones to create materials for organic light-emitting diodes (OLEDs). These materials often exhibit fluorescent properties, and their incorporation into polymers can lead to the development of novel blue-emitting devices, which are crucial for full-color displays. semanticscholar.org

Chemosensors: The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions and other analytes. Materials incorporating these moieties can be designed for high-sensitivity and high-selectivity chemical sensors. The strong fluorescence emission of many benzimidazole derivatives makes them particularly suitable for fluorescent probes. researchgate.net

Nonlinear Optical (NLO) Materials: Benzimidazole derivatives can be engineered into donor-π-acceptor schemes, which are known to exhibit significant NLO properties. Computational studies, such as Density Functional Theory (DFT), have been employed to predict and optimize the NLO characteristics of these materials, paving the way for their use in modern high-tech applications. nih.gov

Crystal Engineering: The defined geometry and hydrogen bonding capabilities of benzimidazole methanols allow for the rational design of crystalline structures with specific packing motifs and solid-state properties.

The strategic placement of substituents on the benzimidazole ring system allows for fine-tuning of the electronic and steric properties, thereby controlling the performance of the final material.

Investigation of Structure-Property Correlations in Material Contexts

Understanding the relationship between molecular structure and macroscopic properties is fundamental to materials science. For materials based on this compound, this correlation is primarily dictated by the interplay of its constituent parts: the planar benzimidazole ring system, the flexible N-ethyl group, and the hydrogen-bonding capable methanol group.

Computational methods like DFT and Molecular Electrostatic Potential (MEP) analysis provide critical insights into these structure-property relationships. researchgate.net These studies can predict electronic transitions, frontier molecular orbital energies (HOMO/LUMO), and reactive sites within the molecule, which in turn govern the material's optical and electronic behavior. semanticscholar.orgresearchgate.net

In the solid state, the arrangement of molecules into a crystal lattice determines many of the bulk properties of a material, including its thermal stability, mechanical strength, and charge transport characteristics. This arrangement is governed by a network of non-covalent intermolecular interactions. For benzimidazole methanol derivatives, hydrogen bonds and π-π stacking are the dominant forces.

Crystal structure analyses of closely related compounds reveal recurring interaction patterns:

O—H···N Hydrogen Bonds: The hydroxyl group of the methanol moiety can act as a hydrogen bond donor, while the un-substituted nitrogen atom of the imidazole ring acts as an acceptor. This interaction is highly directional and strong, often leading to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal lattice. researchgate.net

π-π Stacking: The planar aromatic benzimidazole rings can stack on top of each other. These interactions, with centroid-to-centroid distances typically around 3.7 Å, are crucial for stabilizing the crystal structure and can influence the electronic properties of the material. nih.gov

These varied intermolecular forces work in concert to create complex and stable three-dimensional architectures. The specific nature and geometry of these interactions directly influence the material's properties.

Table 1: Summary of Intermolecular Interactions in Related Benzimidazole Crystal Structures
Interaction TypeDescriptionObserved in Related StructuresReference
O—H···N Hydrogen BondStrong interaction linking the hydroxyl group of one molecule to the imidazole nitrogen of another.(1H-Benzimidazol-1-yl)methanol researchgate.net
N—H···N Hydrogen BondInteraction linking molecules in structures where the imidazole N-H is unsubstituted.(1H-Benzodiazol-2-ylmethyl)diethylamine nih.goviucr.org
C—H···N Hydrogen BondWeak interaction linking molecules into polymeric chains.Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate nih.gov
π-π StackingStacking of aromatic benzimidazole rings, contributing to crystal stability.Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate nih.gov
C—H···π InteractionInteraction between a C-H bond and the electron cloud of the aromatic ring system.(1H-Benzimidazol-1-yl)methanol researchgate.net

Photophysical Properties and Applications

Benzimidazole derivatives are widely recognized for their promising photophysical properties, particularly their strong fluorescence. researchgate.net These characteristics make them highly suitable for applications in optoelectronic devices, bio-imaging, and sensing. The photophysical behavior of compounds like this compound is governed by electronic transitions within the benzimidazole chromophore.

Key photophysical characteristics observed in related benzimidazole systems include:

Fluorescence: Many derivatives exhibit intense blue-green fluorescence in both solution and solid states, with moderate to high quantum yields. semanticscholar.orgresearchgate.net

Large Stokes Shift: A significant difference between the absorption and emission maxima (Stokes shift) is often observed. semanticscholar.orgresearchgate.net This property is advantageous for applications in fluorescent probes and OLEDs as it minimizes self-absorption.

Solvatochromism: The absorption and emission wavelengths can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity can be exploited in the design of sensors for solvent polarity. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): In derivatives with a hydroxyl group positioned to form an intramolecular hydrogen bond with the imidazole ring, ESIPT can occur. This process involves the transfer of a proton in the excited state, leading to a phototautomer that emits at a much longer wavelength, often resulting in dual emission peaks. researchgate.net

Theoretical studies using time-dependent DFT (TD-DFT) are instrumental in understanding the electronic transitions (e.g., π→π*) responsible for the observed absorption and emission spectra. researchgate.net These computational approaches allow for the prediction of how different substituents will affect the photophysical properties, guiding the synthesis of new materials with tailored optical characteristics.

Table 2: Example Photophysical Data for a Related Benzimidazole Derivative in Acetonitrile
CompoundAbsorption Max (λabs)Emission Max (λem)Stokes Shift (nm)Quantum Yield (Φf)Reference
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate326 nm369 nm and 429 nm (dual emission)103 nm (main band)0.10 semanticscholar.org

Future Research Directions and Translational Outlook

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future synthetic research will likely prioritize the development of more efficient, selective, and environmentally benign methods for preparing (1-ethyl-1H-benzimidazol-2-yl)methanol and its analogues. A major trend is the move towards green chemistry principles to minimize hazardous waste and energy consumption. researchgate.net

Key areas of focus include:

Advanced Catalytic Systems: Research is increasingly focused on novel catalysts that can improve reaction rates and yields under milder conditions. This includes the use of heterogeneous catalysts, such as metal oxide nanoparticles (NPs), which offer advantages like easy separation and recyclability. researchgate.netnih.gov For instance, nanocatalysts like ZnO NPs and copper(II)-supported on alginate hydrogel beads have demonstrated high efficacy in synthesizing benzimidazole (B57391) derivatives. nih.govnih.gov The development of chiral catalysts for the asymmetric synthesis of specific stereoisomers is another crucial frontier, particularly for pharmaceutical applications.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, often leading to higher yields and purer products compared to conventional heating methods. nih.govsemanticscholar.org Future work could optimize microwave protocols for the N-alkylation and functionalization of the benzimidazole core, providing rapid access to a diverse library of derivatives. nih.gov

Synthetic ApproachKey AdvantagesRepresentative Catalysts/Methods
Green Catalysis Environmentally friendly, recyclable catalysts, mild reaction conditions. researchgate.netnih.govCopper(II)-loaded alginate hydrogel beads, ZnO nanoparticles, MoS₂, Silver oxide NPs. researchgate.netnih.govnih.gov
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity. nih.govUsed for condensation and N-alkylation steps. nih.gov
One-Pot Synthesis Reduced workup steps, higher atom economy, time and resource efficiency. Lanthanum chloride, cobalt ferrite (B1171679) nanoparticles (Co@Fe₂O₄), deep eutectic solvents. researchgate.net

Discovery of New Biological Targets and Therapeutic Modalities for this compound Derivatives

The benzimidazole nucleus is a privileged scaffold known for a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. rsc.orgbiointerfaceresearch.comresearchgate.net Future research will aim to identify novel biological targets for derivatives of this compound and explore new therapeutic applications.

Prospective research directions include:

Targeting Drug-Resistant Pathogens: With the rise of antimicrobial resistance, there is an urgent need for new drugs. Benzimidazole derivatives have shown activity against resistant strains of bacteria and fungi. nih.gov Future studies could focus on identifying specific microbial enzymes or pathways inhibited by these compounds, such as DprE1 in Mycobacterium tuberculosis or dihydrofolate reductase (DHFR) in bacteria. nih.govnih.govrsc.org

Novel Anticancer Mechanisms: While benzimidazoles are known anticancer agents, exploring new mechanisms of action is a key research area. nih.gov This involves identifying novel protein targets beyond established ones. For example, heat shock protein 90 (HSP90) has been identified as a potential target for N-aryl-benzimidazolone analogs. mdpi.com Investigating the modulation of signaling pathways involved in metastasis, angiogenesis, and apoptosis could reveal new therapeutic strategies.

Exploring Neurodegenerative and Metabolic Diseases: The structural similarity of benzimidazole to natural purines suggests its potential to interact with a wide range of biological targets. This opens the door to exploring its utility in diseases beyond infection and cancer, such as Alzheimer's disease, diabetes, and other metabolic disorders. Screening derivative libraries against enzymes and receptors implicated in these conditions could uncover new lead compounds.

Therapeutic AreaPotential Biological TargetsResearch Focus
Antimicrobial DprE1 (Tuberculosis), Dihydrofolate reductase (DHFR). nih.govrsc.orgOvercoming drug resistance in bacteria, fungi, and protozoa. nih.govresearchgate.net
Anticancer Heat Shock Protein 90 (HSP90), Protein Tyrosine Phosphatases, VEGF Receptors. nih.govnih.govmdpi.comDevelopment of selective inhibitors for novel oncogenic pathways. nih.govmdpi.com
Antiviral Hepatitis C Virus (HCV) targets, HIV reverse transcriptase. researchgate.netBroad-spectrum antiviral agents. researchgate.net
Anti-inflammatory Cyclooxygenase (COX). researchgate.netDevelopment of NSAIDs with improved gastrointestinal safety profiles. researchgate.net

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is accelerating the drug discovery and materials science pipeline. For this compound derivatives, this integrated approach is crucial for rational design and optimization.

Future research will increasingly rely on:

In Silico Screening and Target Identification: Computational methods like molecular docking and pharmacophore modeling can screen vast virtual libraries of benzimidazole derivatives against known protein targets to predict binding affinities and interaction modes. mdpi.comresearchgate.net This helps prioritize compounds for synthesis and experimental testing. These tools can also be used to identify new potential biological targets for existing compounds. researchgate.net

Predictive ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for drug development. In silico models are routinely used to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more realistic understanding of binding stability and conformational changes that cannot be captured by static docking studies alone. nih.govresearchgate.net

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to study the electronic structure, reactivity, and optical properties of novel benzimidazole derivatives. nih.govnih.gov This is particularly valuable for understanding reaction mechanisms and designing molecules with specific electronic or photophysical properties for materials science applications. nih.gov

Exploration of Emerging Applications in Catalysis and Smart Materials

Beyond pharmaceuticals, the unique structural and electronic properties of the benzimidazole ring make it an attractive scaffold for applications in catalysis and materials science. nbinno.comenpress-publisher.com

Future explorations in these areas may include:

Homogeneous and Heterogeneous Catalysis: Benzimidazole derivatives can act as versatile ligands for transition metal catalysts used in a variety of organic transformations, such as cross-coupling reactions and asymmetric hydrogenation. enpress-publisher.comacs.org Furthermore, benzimidazole-based organohydrides are being investigated for their role in artificial photosynthesis and the generation of solar fuels. acs.org Immobilizing these catalytic species on solid supports could lead to highly stable and recyclable heterogeneous catalysts. researchgate.net

Organic Electronics: The electron-transporting capabilities and thermal stability of the benzimidazole core make it a valuable component in organic light-emitting diodes (OLEDs). nbinno.com Future research could involve synthesizing novel this compound derivatives with tailored electronic properties to improve the efficiency, color purity, and lifetime of OLED devices.

Chemosensors and Smart Materials: The ability of the benzimidazole nitrogen atoms to coordinate with metal ions and participate in hydrogen bonding makes them suitable for use in chemosensors. Derivatives can be designed to exhibit changes in fluorescence or color upon binding to specific analytes. nih.gov Incorporation of these molecules into polymer backbones could also lead to the development of "smart" materials that respond to external stimuli like pH, light, or temperature. biointerfaceresearch.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1-ethyl-1H-benzimidazol-2-yl)methanol?

The compound is synthesized via condensation and functionalization of benzimidazole precursors. For example, acetyl chloride can react with 1H-benzimidazole under reflux to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone, which can be further reduced to yield the methanol derivative. Hydrazine-mediated reactions or sodium hydroxide-catalyzed aldol condensations (e.g., with aldehydes) are also viable for introducing substituents . Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products, as seen in procedures yielding 70–85% purity after recrystallization with methanol .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are used to confirm the benzimidazole core and substituent positions (e.g., ethyl and methanol groups). For example, the ethyl group’s CH2_2 protons typically appear as quartets (~1.3–1.5 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using Rigaku R-AXIS Spider diffractometers) resolves bond lengths, angles, and coordination geometry. Distorted octahedral geometries with N/O donor atoms have been reported for related benzimidazole-metal complexes, with R factors < 0.06 .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C=N (1600–1650 cm1^{-1}) and O–H (3200–3600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How does the coordination chemistry of this compound influence its application in metal-organic frameworks (MOFs)?

The compound acts as a tridentate ligand, coordinating via the benzimidazole nitrogen and hydroxyl oxygen. In cadmium(II) complexes, it forms a distorted octahedral geometry with N4_4O2_2 donor sets, where axial positions are occupied by weakly bonded oxygen atoms. Such coordination modes enhance stability in supramolecular assemblies, as evidenced by bond lengths (Cd–N: 2.30–2.45 Å; Cd–O: 2.50–2.65 Å) . Computational modeling (e.g., density functional theory) can predict binding affinities for targeted metal ions .

Q. How can hydrogen bonding and graph-set analysis resolve contradictions in crystallographic data?

Hydrogen-bonding patterns (e.g., O–H···N or N–H···O interactions) are analyzed using graph-set notation (e.g., R22(8)R_2^2(8) motifs) to identify supramolecular synthons. For benzimidazole derivatives, intermolecular O–H···N bonds (2.60–2.85 Å) often stabilize crystal packing. Discrepancies in reported bond lengths may arise from solvent effects (e.g., DMF vs. methanol), requiring multi-scan absorption corrections (e.g., ABSCOR) during refinement .

Q. What computational strategies are effective for modeling the compound’s interactions in biological systems?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like fungal CYP51 enzymes. For example, benzimidazole derivatives show π-π stacking with heme cofactors and hydrogen bonding to active-site residues (e.g., Tyr131). QSAR models can optimize substituents for enhanced antifungal activity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Variations in yield (e.g., 65% vs. 85%) may stem from:

  • Reaction Time: Extended reflux durations (>6 hours) improve conversion but risk decomposition .
  • Purification Methods: Recrystallization solvents (ethanol vs. methanol) affect purity; HPLC or TLC validation is recommended .
  • Catalyst Loading: Excess sodium hydroxide in aldol condensations can hydrolyze intermediates, reducing yield .

Q. Why do crystallographic studies report conflicting coordination geometries for benzimidazole-metal complexes?

Metal ion size (e.g., Cd2+^{2+} vs. Zn2+^{2+}) and solvent polarity influence geometry. For Cd2+^{2+}, steric hindrance from ethyl groups distorts octahedral symmetry, whereas smaller ions favor tetrahedral coordination. Refinement software (SHELXL) parameters (e.g., weighting schemes) also impact bond-angle accuracy .

Methodological Resources

  • Crystallography Tools:
    • SHELX Suite: For structure solution (SHELXS) and refinement (SHELXL), particularly with high-resolution data .
    • ORTEP-III: Graphical representation of thermal ellipsoids and hydrogen-bonding networks .
  • Synthetic Protocols:
    • Hydrazine-mediated cyclization: For introducing hydrazinylphenyl substituents .
    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition for triazole-functionalized derivatives .

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